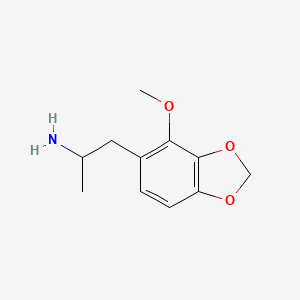Methoxymethylenedioxyamphetamine
CAS No.: 23693-19-8
Cat. No.: VC18931075
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23693-19-8 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 1-(4-methoxy-1,3-benzodioxol-5-yl)propan-2-amine |
| Standard InChI | InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-9-11(10(8)13-2)15-6-14-9/h3-4,7H,5-6,12H2,1-2H3 |
| Standard InChI Key | OSJXZWMDUMAITM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=C(C2=C(C=C1)OCO2)OC)N |
Introduction
Chemical Structure and Nomenclature
Methoxymethylenedioxyamphetamine encompasses six primary isomers, distinguished by the positions of the methoxy and methylenedioxy groups on the phenyl ring. The systematic naming of these isomers follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with numerical identifiers indicating substituent locations :
| Isomer | IUPAC Name | Substituent Positions |
|---|---|---|
| MMDA-1 | 3-methoxy-4,5-methylenedioxyamphetamine | 3-OCH₃, 4,5-O-CH₂-O- |
| MMDA-2 | 2-methoxy-4,5-methylenedioxyamphetamine | 2-OCH₃, 4,5-O-CH₂-O- |
| MMDA-3a | 2-methoxy-3,4-methylenedioxyamphetamine | 2-OCH₃, 3,4-O-CH₂-O- |
| MMDA-3b | 4-methoxy-2,3-methylenedioxyamphetamine | 4-OCH₃, 2,3-O-CH₂-O- |
| MMDA-4 | 5-methoxy-2,3-methylenedioxyamphetamine | 5-OCH₃, 2,3-O-CH₂-O- |
| MMDA-5 | 6-methoxy-2,3-methylenedioxyamphetamine | 6-OCH₃, 2,3-O-CH₂-O- |
The stereoelectronic effects of these substitutions influence receptor binding affinity and metabolic stability. For example, MMDA-1’s 3-methoxy group may sterically hinder cytochrome P450-mediated oxidation at the 4-position, potentially altering its pharmacokinetic profile compared to MDA or MDMA .
Pharmacological Mechanisms
MMDA isomers are hypothesized to interact with monoamine transporters and receptors, though empirical data remain limited. Based on structural similarities to MDA and MDMA, proposed mechanisms include:
-
Serotonin Transporter (SERT) Inhibition: The methylenedioxy group enhances serotonin release, while the methoxy substitution may modulate selectivity for SERT over dopamine or norepinephrine transporters .
-
5-HT₂A Receptor Activation: The methoxy group’s electron-donating effects could enhance affinity for serotonin receptors, potentially conferring hallucinogenic properties .
In vitro studies of MDA analogs demonstrate that minor structural changes significantly alter pharmacological activity. For example, N-methylation in MDMA reduces serotonin receptor affinity compared to MDA, suggesting that MMDA’s methoxy group may produce analogous shifts in target engagement .
Metabolism and Toxicology
MMDA isomers undergo hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, leading to demethylation and oxidative deamination. Key metabolites include:
-
Demethylated Products: Loss of the methoxy group yields methylenedioxyamphetamine intermediates.
-
Ortho-Quinones: Oxidation of catechol metabolites generates reactive quinones, which conjugate with glutathione (GSH) to form neurotoxic thioether adducts .
Comparative studies of MDA and MDMA indicate that thioether metabolites contribute to long-term serotonin depletion and glial activation . While MMDA-specific data are lacking, its structural similarity suggests analogous metabolic pathways with potential neurotoxic implications .
Historical Context and Research Gaps
Alexander Shulgin’s PiHKAL (“Phenethylamines I Have Known and Loved”) catalogs hundreds of psychoactive compounds, including MMDA analogs . Anecdotal reports in PiHKAL describe MMDA-1 as producing “gentle euphoria” at doses of 80–150 mg, though controlled clinical studies are absent . The lack of modern research on MMDA isomers highlights a critical gap in the psychopharmacology literature, particularly regarding enantioselective effects and long-term toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume